REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:15])[NH:7][C:8]1[CH:9]=[N:10][CH:11]=[C:12]([CH3:14])[CH:13]=1)([CH3:4])([CH3:3])[CH3:2].CNCCN(C)C.C([Li])CCC.[I:28]I>C1COCC1>[C:1]([O:5][C:6](=[O:15])[NH:7][C:8]1[CH:9]=[N:10][CH:11]=[C:12]([CH3:14])[C:13]=1[I:28])([CH3:4])([CH3:3])[CH3:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC=1C=NC=C(C1)C)=O
|
Name
|
|
Quantity
|
905 μL
|
Type
|
reactant
|
Smiles
|
CNCCN(C)C
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2.4 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at −78° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
warmed to RT for 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
added to the reaction mixture at −78° C. slowly
|
Type
|
TEMPERATURE
|
Details
|
The reaction was warmed to RT for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the solvents were removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved into EtOAc
|
Type
|
WASH
|
Details
|
washed with brine and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried (MgSO4) and solvents
|
Type
|
CUSTOM
|
Details
|
were removed in vacuo
|
Type
|
CUSTOM
|
Details
|
followed by purification by flash column chromatography (SiO2) (50% EtOAc in hexanes)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NC=1C=NC=C(C1I)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 55 mg | |
YIELD: PERCENTYIELD | 14% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |